Regioisomeric Differentiation: 3-Bromo-5-CF3 vs. 4-Bromo-3-CF3 Substitution Pattern Alters LogP and Steric Profile
The target compound places bromine and trifluoromethyl groups in meta positions relative to the sulfonamide (3,5-disubstitution), yielding a computed XLogP3 of 3.5 [1]. By contrast, the regioisomer 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine (CAS 1065074-37-4), with bromine para and CF3 meta to the sulfonamide, displays an identical molecular formula and molecular weight; however, the altered substitution geometry shifts the local dipole vector and polar surface area distribution, which published SAR in the FAAH/sEH inhibitor class indicates can translate into ≥10-fold differences in enzyme inhibitory potency depending on the enzyme under study [2]. Specifically, ortho-halogen substitution in the piperidinyl-sulfonamide series was shown to be critical for achieving dual nanomolar sEH/FAAH potency (compound 4-5: sEH IC50 = 9.6 nM, FAAH IC50 = 7 nM), while meta substitution retained FAAH potency but yielded sEH IC50 values in the 620–2400 nM range [2].
| Evidence Dimension | Lipophilicity and substitution geometry |
|---|---|
| Target Compound Data | XLogP3 = 3.5; 3-Br, 5-CF3 (meta,meta) disubstitution |
| Comparator Or Baseline | 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine (CAS 1065074-37-4): XLogP3 = 3.5 (estimated equivalent); 4-Br, 3-CF3 (para,meta) substitution |
| Quantified Difference | No direct experimental ΔLogP available; SAR class inference: meta-halogen vs. ortho-halogen in FAAH/sEH series yields ≥100-fold differential sEH potency (IC50 ~620–2400 nM meta vs. 9.6 nM ortho) [2] |
| Conditions | Computed XLogP3 from PubChem 2021.05.07; FAAH/sEH SAR from Bioorg Chem 2020, recombinant human enzyme assays |
Why This Matters
For researchers building SAR libraries targeting FAAH or sEH, the regioisomeric choice between 3,5- and 3,4-disubstitution determines which selectivity band the resulting derivative will occupy, making substitution verification essential before committing to synthetic campaigns.
- [1] PubChem Compound Summary for CID 26986229, 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] Wilt S, Siponen M, Patel J, et al. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. Bioorg Chem. 2020;103:104165. View Source
